molecular formula C22H25N5O2 B12044125 N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B12044125
M. Wt: 391.5 g/mol
InChI Key: SBCDQRKFAPOFFB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that belongs to the class of triazoloazepine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves the reaction of 4-methoxyaniline with phenyl isocyanate to form N-(4-methoxyphenyl)-N’-phenylurea. This intermediate is then reacted with 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the urea and triazoloazepine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-N’-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is unique due to its specific triazoloazepine structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H25N5O2/c1-29-19-13-11-18(12-14-19)27(22(28)23-17-8-4-2-5-9-17)16-21-25-24-20-10-6-3-7-15-26(20)21/h2,4-5,8-9,11-14H,3,6-7,10,15-16H2,1H3,(H,23,28)

InChI Key

SBCDQRKFAPOFFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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